

Larreantin: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Larrein	
Cat. No.:	B1242572	Get Quote

Abstract

Larreantin, a naturally occurring naphthoquinone isolated from Larrea tridentata, has garnered significant interest within the scientific community due to its pronounced cytotoxic activities. This technical document provides a comprehensive overview of the current knowledge on Larreantin, with a focus on its physicochemical properties, proposed mechanisms of action, and detailed experimental protocols for its isolation and analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

Natural products remain a vital source of novel chemical entities with therapeutic potential. Larreantin, a constituent of the creosote bush (Larrea tridentata), has been identified as a potent cytotoxic agent, exhibiting a range of biological activities including antibacterial, antiprotozoal, anthelmintic, antifungal, antiviral, anticancer, and antioxidant effects. Its complex structure and significant bioactivity make it a compelling candidate for further investigation in drug discovery and development programs. This document synthesizes the available technical data on Larreantin, providing a foundational resource for its scientific exploration.

Physicochemical Properties

The fundamental molecular characteristics of Larreantin are summarized in the table below, providing a clear reference for its chemical identity.



Property	Value	Source
Molecular Formula	C27H24O7	PubChem CID: 10434387
Molecular Weight	460.5 g/mol	PubChem CID: 10434387
IUPAC Name	8-(4-hydroxy-3-methoxyphenyl)-6-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methoxy-7-methylnaphthalene-1,4-dione	PubChem CID: 10434387
CAS Number	114094-46-1	PubChem CID: 10434387

Proposed Mechanism of Cytotoxic Action

While the precise signaling pathways modulated by Larreantin are still under active investigation, its cytotoxic effects are likely exerted through a combination of mechanisms, drawing parallels from the known activities of structurally related lignans and flavonoids. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Larreantin is hypothesized to induce programmed cell death (apoptosis) in cancer cells through the intrinsic, or mitochondrial, pathway. This pathway is a common mechanism for cytotoxic natural products. The proposed signaling cascade is depicted in the diagram below.



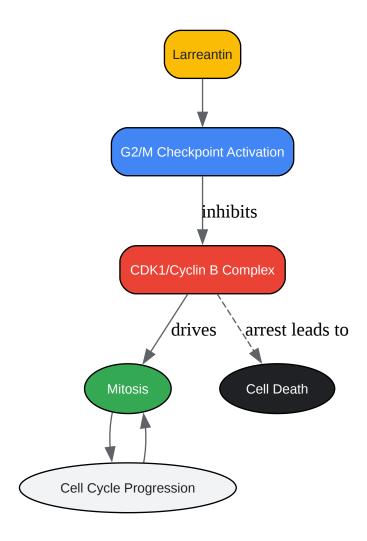
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Caption: Proposed mitochondrial apoptosis pathway induced by Larreantin.



Cell Cycle Arrest

In addition to apoptosis, Larreantin may exert its cytotoxic effects by arresting the cell cycle, a mechanism frequently observed with other cytotoxic lignans. It is proposed that Larreantin induces a G2/M phase arrest, preventing cancer cells from proceeding through mitosis and ultimately leading to cell death. The logical flow of this proposed mechanism is illustrated below.



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Caption: Proposed G2/M cell cycle arrest mechanism by Larreantin.

Experimental Protocols

This section provides detailed methodologies for the isolation and analysis of Larreantin, based on established protocols for natural product chemistry.

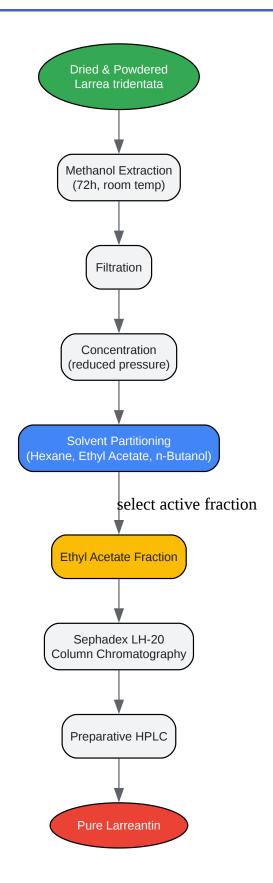


Extraction and Isolation of Larreantin from Larrea tridentata

This protocol outlines the steps for the efficient extraction and purification of Larreantin from the dried plant material of Larrea tridentata.

Workflow Diagram:





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Caption: Workflow for the extraction and isolation of Larreantin.



Methodology:

- Extraction: Dried and powdered Larrea tridentata plant material is macerated in methanol at room temperature for 72 hours.
- Filtration and Concentration: The methanol extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude residue.
- Solvent Partitioning: The crude residue is suspended in water and sequentially partitioned with hexane, ethyl acetate, and n-butanol.
- Fraction Selection: The resulting fractions are assayed for cytotoxic activity. The ethyl acetate fraction, which typically shows the highest activity, is selected for further purification.
- Column Chromatography: The active ethyl acetate fraction is subjected to column chromatography on Sephadex LH-20 to achieve initial separation of compounds.
- Preparative HPLC: Fractions from the Sephadex column are further purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure Larreantin.

Analytical Quantification of Larreantin by UPLC-MS/MS

This protocol provides a general framework for the development of a sensitive and specific method for the quantification of Larreantin in biological matrices using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Methodology:

- Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Column: A reversed-phase C18 column (e.g., 1.7 μm particle size, 2.1 x 50 mm).
- Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Flow Rate: Approximately 0.3 mL/min.



- Ionization Mode: Positive or negative electrospray ionization (to be optimized for Larreantin).
- Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for Larreantin need to be determined by direct infusion of a standard solution.
- Sample Preparation: Protein precipitation of the biological matrix (e.g., plasma, cell lysate) with acetonitrile, followed by centrifugation and filtration of the supernatant.
- Quantification: A calibration curve is generated using a series of known concentrations of a Larreantin standard. An internal standard should be used to ensure accuracy.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for the structural confirmation of isolated Larreantin.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of purified Larreantin in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.



- 2D NMR Experiments: For complete structural assignment, acquire two-dimensional NMR spectra, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is crucial for assembling the molecular structure.
- Data Processing and Interpretation: Process the NMR data using appropriate software.
 Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS). Coupling constants (J) are reported in Hertz (Hz).

Conclusion

Larreantin stands out as a promising natural product with significant cytotoxic potential. This technical guide has provided a consolidated overview of its known properties and proposed mechanisms of action, alongside detailed experimental protocols to facilitate further research. The continued investigation into the specific molecular targets and signaling pathways of Larreantin is crucial for unlocking its full therapeutic potential. The methodologies outlined herein offer a robust framework for the isolation, quantification, and structural analysis of this intriguing compound, paving the way for future advancements in cancer research and drug development.

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